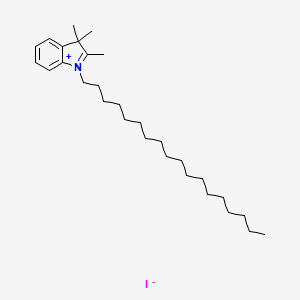
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide is a quaternary ammonium salt derived from indole. This compound is characterized by its long alkyl chain, which imparts unique properties, making it useful in various scientific and industrial applications. The presence of the iodide ion enhances its reactivity and solubility in polar solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide typically begins with 2,3,3-trimethylindolenine. This precursor reacts with 1-iodooctadecane under reflux conditions in a suitable solvent like chloroform. The reaction is usually carried out for an extended period, often up to 96 hours, to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using larger reactors and optimized conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The indolium core can participate in redox reactions, altering its electronic properties.
Addition Reactions: The double bonds in the indole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted indolium salts, while oxidation can lead to the formation of indole oxides.
Wissenschaftliche Forschungsanwendungen
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide involves its interaction with cellular membranes. The long alkyl chain allows it to embed into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This compound can also interact with specific molecular targets, such as ion channels and receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar structure but lacks the long alkyl chain, resulting in different solubility and reactivity properties.
2,3,3-Trimethylindolenine: The precursor to 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide, used in various synthetic applications.
Uniqueness
The uniqueness of this compound lies in its long alkyl chain, which imparts amphiphilic properties, making it suitable for applications involving lipid membranes and interfaces. This distinguishes it from other indolium salts that lack such a feature.
Eigenschaften
CAS-Nummer |
73811-00-4 |
|---|---|
Molekularformel |
C29H50IN |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
2,3,3-trimethyl-1-octadecylindol-1-ium;iodide |
InChI |
InChI=1S/C29H50N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-30-26(2)29(3,4)27-23-20-21-24-28(27)30;/h20-21,23-24H,5-19,22,25H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KQZMCGJLGPJJHX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















